N-(2-methoxyethyl)-N'-(4-methylphenyl)ethanediamide
Description
N-(2-Methoxyethyl)-N'-(4-methylphenyl)ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 2-methoxyethyl group and a 4-methylphenyl group. The 2-methoxyethyl substituent introduces ether oxygen, enhancing polarity and hydrogen-bonding capacity, while the 4-methylphenyl group contributes hydrophobicity and steric bulk.
Below, we compare it with three key analogs to elucidate substituent effects on properties and applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-5-10(6-4-9)14-12(16)11(15)13-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJNNTKCDVSQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970715 | |
| Record name | 2-[(2-Methoxyethyl)amino]-N-(4-methylphenyl)-2-oxoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-33-0 | |
| Record name | 2-[(2-Methoxyethyl)amino]-N-(4-methylphenyl)-2-oxoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-(4-methylphenyl)ethanediamide typically involves the reaction of 2-methoxyethylamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-N’-(4-methylphenyl)ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and methylphenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N'-(4-Fluorophenyl)-N-(2-Methoxyethyl)Ethanediamide (ChemDiv ID 4031-0955)
Structural Differences :
- Substituent on phenyl group: 4-fluoro (analog) vs. 4-methyl (target).
- Molecular formula: C₁₁H₁₃FN₂O₃ (analog) vs. C₁₂H₁₆N₂O₃ (target).
- Molecular weight: 248.24 g/mol (analog) vs. 248.27 g/mol (calculated for target).
Key Findings :
- The methyl group in the target compound may improve lipid solubility and membrane permeability due to its hydrophobic nature.
Table 1: Physical Properties Comparison
| Property | Target Compound | Fluorophenyl Analog (4031-0955) |
|---|---|---|
| Molecular Weight | 248.27 g/mol (calc.) | 248.24 g/mol |
| Substituent Electronic | Electron-donating (methyl) | Electron-withdrawing (fluoro) |
| LogP (Predicted) | ~1.5 (higher hydrophobicity) | ~1.2 (moderate polarity) |
Halophenyl-Substituted Imidazole-4-Imines ()
Structural Differences :
- Core structure: Ethanediamide (target) vs. imidazole-4-imine (analogs).
- Substituents: Chloro/bromophenyl (analogs) vs. methylphenyl (target).
Key Findings :
- Crystal structures of halophenyl analogs (Cl/Br) reveal significant dihedral angles (~56°) between aromatic planes, driven by weak intermolecular interactions (C–H⋯N, π–π) .
- Halogens enhance specific interactions (e.g., C–H⋯X), which could stabilize crystal lattices more effectively than methyl groups.
Table 2: Crystallographic Parameters
| Parameter | Chlorophenyl Analog (1) | Bromophenyl Analog (2) |
|---|---|---|
| Unit Cell (Å) | a=7.9767, b=10.9517, c=16.6753 | a=8.0720, b=10.9334, c=16.8433 |
| Dihedral Angle | ~56° | ~56° |
| Dominant Interactions | C–H⋯N, C–H⋯Cl, π–π | C–H⋯N, C–H⋯Br, π–π |
N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]Ethyl}Ethanediamide ()
Structural Differences :
- Substituent complexity: Piperazinyl-ethyl (analog) vs. 2-methoxyethyl (target).
- Additional groups: 4-methylbenzoyl (analog) introduces a ketone and aromatic ring.
Key Findings :
Table 3: Functional Group Impact
| Feature | Target Compound | Piperazinyl Analog |
|---|---|---|
| Hydrogen Bond Donors | 2 (amide NH) | 3 (amide NH + piperazine NH) |
| Molecular Flexibility | Moderate (ether chain) | High (piperazine ring) |
| Predicted Solubility | Higher in polar solvents | Lower due to bulk |
Research Implications and Limitations
- Substituent Effects : Halogens (F, Cl, Br) and alkyl/methoxy groups modulate electronic, steric, and solubility profiles, impacting drug-likeness and crystallinity.
- Structural Simplicity : The target compound’s simpler structure may favor synthetic accessibility and metabolic stability compared to piperazinyl analogs.
- Knowledge Gaps: Direct experimental data (e.g., crystallography, bioactivity) for the target compound is absent in the provided evidence, necessitating further empirical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
